1-(3-Amino-1-benzofuran-2-yl)ethanone
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with receptor tyrosine kinases (tks), which play a crucial role in cell signaling pathways .
Mode of Action
It’s plausible that it may interact with its targets, such as tks, leading to changes in cell signaling pathways .
Biochemical Pathways
Compounds that target tks can influence various cellular processes, including cell growth, differentiation, and metabolism .
Result of Action
Similar compounds have shown cytotoxic activity in various cancer cell lines .
Biochemical Analysis
Biochemical Properties
It is known that similar benzofuran derivatives can interact with various biomolecules, leading to changes in biochemical reactions .
Cellular Effects
Similar compounds have been shown to induce pro-oxidative effects, increasing reactive oxygen species in cancer cells. This interaction leads to an increase in reactive oxygen species, especially at 12 hours of incubation.
Preparation Methods
The synthesis of 1-(3-Amino-1-benzofuran-2-yl)ethanone typically involves the reaction of 2-bromo-1-(4-bromophenyl)ethanone with 5-bromo-2-hydroxybenzaldehyde in the presence of a base such as sodium carbonate (Na2CO3) and a catalyst like 4-dimethylaminopyridine (DMAP) at elevated temperatures . The reaction mixture is then extracted and purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(3-Amino-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Amino-1-benzofuran-2-yl)ethanone has several applications in scientific research:
Comparison with Similar Compounds
1-(3-Amino-1-benzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(3-Methyl-1-benzofuran-2-yl)ethanone: Known for its antiviral and antitumor properties.
5-Phenyl-1-benzofuran-2-yl derivatives: Exhibiting antimicrobial and analgesic activities.
3-Amino-1-benzofurans: Used as analgesics.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
1-(3-amino-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)10-9(11)7-4-2-3-5-8(7)13-10/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQBNOWMBVHDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349582 | |
Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49615-96-5 | |
Record name | 1-(3-Amino-benzofuran-2-yl)-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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